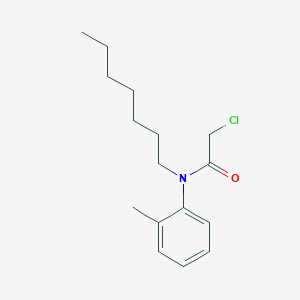![molecular formula C36H36O6 B14157156 26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer) CAS No. 163437-36-3](/img/structure/B14157156.png)
26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde (cone conformer) is a derivative of calix4arene, a macrocyclic compound known for its ability to form host-guest complexes. This specific compound is characterized by its cone conformation, which is stabilized by intramolecular hydrogen bonds. The presence of hydroxyl, propoxy, and dicarboxaldehyde groups on the calix4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 26,28-dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde typically involves the following steps:
- Formation of the Calix4arene Core : The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calix4arene core.
- Introduction of Propoxy Groups : The hydroxyl groups at positions 25 and 27 are then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy groups.
- Oxidation to Dicarboxaldehyde : The hydroxyl groups at positions 5 and 17 are oxidized to form the dicarboxaldehyde groups using an oxidizing agent such as pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde undergoes various types of chemical reactions, including:
- Oxidation : The hydroxyl groups can be further oxidized to form carboxylic acids.
- Reduction : The dicarboxaldehyde groups can be reduced to form alcohols.
- Substitution : The propoxy groups can be substituted with other alkyl or aryl groups.
- Oxidation : Pyridinium chlorochromate or potassium permanganate in an acidic medium.
- Reduction : Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
- Substitution : Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Wissenschaftliche Forschungsanwendungen
26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde has numerous applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex calixarene derivatives and as a host molecule in supramolecular chemistry.
- Biology : Investigated for its potential as a molecular recognition agent and for its ability to form complexes with biologically relevant molecules.
- Medicine : Explored for its potential use in drug delivery systems due to its ability to encapsulate guest molecules.
- Industry : Utilized in the development of sensors and separation materials due to its selective binding properties.
Wirkmechanismus
The mechanism by which 26,28-dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde exerts its effects is primarily through host-guest interactions. The compound’s cone conformation allows it to form stable complexes with various guest molecules through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can influence the properties and reactivity of the guest molecules, making the compound useful in applications such as molecular recognition and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 5,17-Dinitro-26,28-dimethoxy-25,27-dipropoxycalix 4arene : This compound has nitro groups instead of dicarboxaldehyde groups, which affects its reactivity and potential applications .
- 5,17-Diamino-26,28-dimethoxy-25,27-dipropoxycalix 4arene : The presence of amino groups provides different chemical properties and potential uses compared to the dicarboxaldehyde derivative .
Uniqueness: 26,28-Dihydroxy-25,27-dipropoxycalix4arene-5,17-dicarboxaldehyde is unique due to its specific functional groups and cone conformation, which provide distinct chemical reactivity and host-guest interaction capabilities. This makes it particularly valuable in applications requiring selective binding and molecular recognition.
Eigenschaften
CAS-Nummer |
163437-36-3 |
|---|---|
Molekularformel |
C36H36O6 |
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
26,28-dihydroxy-25,27-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-5,17-dicarbaldehyde |
InChI |
InChI=1S/C36H36O6/c1-3-11-41-35-25-7-5-8-26(35)18-30-14-24(22-38)16-32(34(30)40)20-28-10-6-9-27(36(28)42-12-4-2)19-31-15-23(21-37)13-29(17-25)33(31)39/h5-10,13-16,21-22,39-40H,3-4,11-12,17-20H2,1-2H3 |
InChI-Schlüssel |
NVGATQUMIAQVNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC=C4)CC5=C(C(=CC(=C5)C=O)CC1=CC=C2)O)OCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
![7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14157096.png)
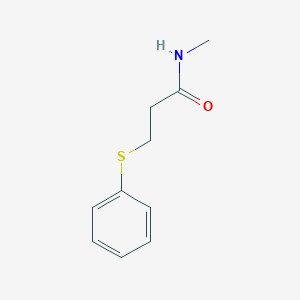


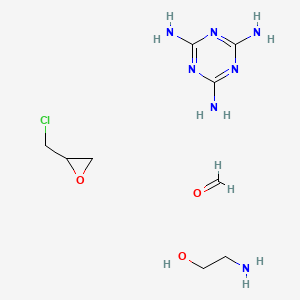
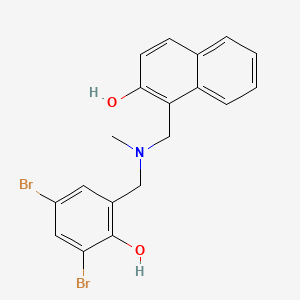
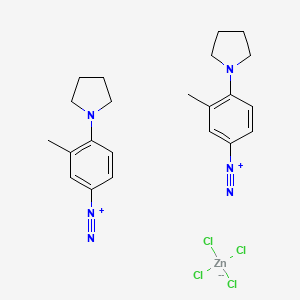
![14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14157135.png)
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
